Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Donor/Acceptor Profile vs. GPR120 Agonist THIQ Analogs
The target compound's computed logP of approximately 2.5–2.8 (estimated via XLogP3) and its hydrogen-bond donor count of 2 (one hydroxyl, one secondary amine) distinguish it from leading GPR120 agonist THIQ analogs such as those described in US20190161448A1, which typically bear a carboxylic acid moiety (increasing HBD count to 3+ and lowering logP via ionization at physiological pH) [1]. The chloromethyl group introduces a polarisable halogen atom absent in comparator compounds, potentially enhancing passive membrane permeability while retaining modest solubility. These physicochemical differences are critical for applications requiring intermediate lipophilicity and reduced anionic character at neutral pH.
| Evidence Dimension | Calculated logP and hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | logP ≈ 2.5–2.8 (XLogP3 estimate); HBD = 2; HBA = 3 |
| Comparator Or Baseline | GPR120 agonist THIQ analogs (US20190161448A1) typically: logP ≈ 1.5–2.5 (ionized carboxylate); HBD ≥ 3; HBA ≥ 4 |
| Quantified Difference | ΔlogP ≈ +0.5–1.3 units; ΔHBD = –1; reduced charge burden |
| Conditions | Computational prediction (XLogP3, PubChem); comparator data extracted from patent SAR tables |
Why This Matters
The reduced hydrogen-bond donor count and moderated lipophilicity may translate into superior membrane permeation in cell-based assays lacking active transporters, a key consideration for probe compound selection.
- [1] US Patent US20190161448A1. Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists. Merck Sharp & Dohme Corp. View Source
